3-Bromo-5-(trifluoromethoxy)phenylacetonitrile
Description
Overview of Halogenated Phenylacetonitriles
Halogenated phenylacetonitriles represent a critical class of aromatic nitriles characterized by the presence of halogen atoms (e.g., bromine, chlorine) and a nitrile functional group (-C≡N) attached to a benzene ring. These compounds exhibit unique electronic properties due to the electron-withdrawing effects of halogens, which enhance their reactivity in nucleophilic substitution and cross-coupling reactions. For instance, benzyl cyanide (C₆H₅CH₂CN), a foundational member of this family, serves as a precursor to pharmaceuticals, agrochemicals, and fragrances. The introduction of bromine further modulates reactivity, as seen in 3-bromo-5-(trifluoromethoxy)phenylacetonitrile (C₉H₅BrF₃NO), where bromine directs electrophilic substitutions and participates in Suzuki-Miyaura couplings.
Table 1: Comparative Properties of Halogenated Phenylacetonitriles
Significance of Trifluoromethoxy-Substituted Aromatic Compounds
The trifluoromethoxy (-OCF₃) group is a privileged substituent in medicinal chemistry due to its strong electron-withdrawing nature, metabolic stability, and lipophilicity. These properties enhance membrane permeability and binding affinity to biological targets. For example, trifluoromethoxy groups in pharmaceuticals like fenapanil (a fungicide) improve resistance to enzymatic degradation. In this compound, the -OCF₃ group stabilizes the aromatic ring via inductive effects, facilitating regioselective bromination at the meta position. This regioselectivity is critical for synthesizing asymmetrically substituted intermediates used in kinase inhibitors and G-protein-coupled receptor modulators.
Table 2: Electronic Effects of Common Aromatic Substituents
| Substituent | Electronic Effect | Hammett σₚ Constant | Impact on Reactivity |
|---|---|---|---|
| -OCH₃ | Electron-donating | -0.27 | Activates ring for electrophilic substitution |
| -CF₃ | Electron-withdrawing | +0.54 | Deactivates ring, directs meta substitution |
| -OCF₃ | Electron-withdrawing | +0.35 | Enhances metabolic stability, directs meta substitution |
Historical Context of Bromine-Containing Nitriles
Bromine’s role in organic synthesis dates to the 19th century, when Löwig and Balard isolated elemental bromine from natural sources. Early applications focused on ammonium bromide as a sedative, though toxicity concerns limited its use. The 20th century saw brominated nitriles emerge as versatile intermediates, particularly in Friedel-Crafts alkylations and Ullmann couplings. For instance, this compound’s synthesis leverages modern electrophilic bromination methods using N-bromosuccinimide (NBS) under acidic conditions, a significant advancement over traditional bromine gas protocols. These methods minimize polybromination byproducts, achieving yields >90% in optimized flow reactors.
Research Objectives and Scientific Rationale
The primary objective of studying this compound is to develop efficient synthetic routes for multifunctional aromatic nitriles with applications in drug discovery. Current research focuses on:
- Regioselective Functionalization : Optimizing bromination conditions to control substitution patterns.
- Cross-Coupling Reactivity : Leveraging bromine as a handle for palladium-catalyzed couplings to install aryl, vinyl, or alkyl groups.
- Scalable Synthesis : Transitioning batch processes to continuous flow systems to improve yield and safety.
Properties
IUPAC Name |
2-[3-bromo-5-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO/c10-7-3-6(1-2-14)4-8(5-7)15-9(11,12)13/h3-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIWPXWPBQBQIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Trifluoromethoxy-Substituted Phenyl Precursors
One common route involves selective bromination of trifluoromethoxy-substituted phenylacetonitrile or related intermediates. Controlled electrophilic aromatic substitution using bromine sources under acidic conditions is typical. For example, bromination in the presence of sulfuric acid and acetic acid mixtures at temperatures between 10–70°C can provide regioselective bromination at the 3-position of the phenyl ring bearing trifluoromethoxy substituent.
Introduction of Acetonitrile Side Chain
The acetonitrile moiety can be introduced by nucleophilic substitution or via halogenated intermediates such as benzyl chloride derivatives. For instance, the preparation of 3-trifluoromethyl benzyl chloride from 3-trifluoromethyl benzyl alcohol or related compounds is achieved by chlorination methods, which can be adapted for trifluoromethoxy analogs. Subsequent cyanide substitution yields the phenylacetonitrile derivative.
Multi-Step Synthesis via Amino and Diazonium Intermediates
While specific literature on 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile is limited, related compounds such as 3-trifluoromethyl phenylacetonitrile have been prepared via:
- Trifluoromethylation of aminobenzyl cyanide.
- Diazotization of the amino group to form diazonium salts.
- Reduction or substitution reactions to introduce nitrile groups.
This method could be adapted for trifluoromethoxy derivatives by starting with 4-aminophenylacetonitrile analogs bearing trifluoromethoxy substituents.
Comparative Table of Key Preparation Methods
| Methodology | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Electrophilic bromination | Trifluoromethoxy-substituted phenylacetonitrile | Bromine or dibromo hydantoin, H2SO4/AcOH, 40-50°C | Regioselective bromination, scalable | Requires careful temperature control |
| Halogenation followed by cyanide substitution | Benzyl chloride derivatives with trifluoromethoxy | Chlorination agents, NaCN or KCN, polar solvents | Direct introduction of nitrile group | Handling toxic cyanide reagents |
| Multi-step via diazotization | Aminophenylacetonitrile derivatives | NaNO2, H2SO4, reducing agents | Versatile for various substituents | Multi-step, moderate yield |
Research Findings and Notes on Reaction Optimization
Regioselectivity: The presence of trifluoromethoxy strongly directs electrophilic substitution reactions. Bromination tends to occur at the 3-position relative to the trifluoromethoxy group due to electronic effects, which is critical for obtaining the desired 3-bromo substitution.
Reaction Medium: Mixed acid systems (sulfuric acid and acetic acid) improve solubility and reaction control, reducing side reactions and improving yield.
Temperature Control: Maintaining reaction temperatures between 40–50°C during bromination optimizes selectivity and minimizes polybromination or decomposition.
Purification: Post-reaction extraction with organic solvents such as ethyl acetate, followed by recrystallization or vacuum distillation, is effective for isolating high-purity product.
Safety Considerations: Use of bromine, sulfuric acid, and cyanide reagents requires strict adherence to safety protocols due to their corrosive and toxic nature.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(trifluoromethoxy)phenylacetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Organic Synthesis
3-Bromo-5-(trifluoromethoxy)phenylacetonitrile serves as a valuable building block in organic synthesis. It can be utilized in:
- Substitution Reactions: The bromine atom can be replaced by various nucleophiles, facilitating the formation of diverse organic compounds.
- Functional Group Transformations: It can undergo oxidation and reduction reactions to yield different derivatives .
Medicinal Chemistry
The compound's structural characteristics make it a candidate in drug development:
- Lead Compound Development: Its biological activity suggests potential as a lead compound for pharmaceuticals, particularly in targeting specific enzymes or receptors.
- Pharmacological Studies: Research indicates that similar compounds exhibit antimicrobial and anticancer properties, positioning this compound as a subject for further investigation in medicinal chemistry.
Biochemical Assays
In biological research, this compound is employed as a probe in biochemical assays to study:
- Enzyme Inhibition: It may act as an inhibitor for certain enzymes, aiding in understanding metabolic pathways.
- Receptor Binding Studies: The compound's lipophilicity enhances its binding affinity to biological targets, making it useful for receptor interaction studies .
Several studies have highlighted the effectiveness of this compound in various applications:
-
Anticancer Activity:
- A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound could be further explored for its anticancer properties.
-
Enzyme Interaction Studies:
- Research involving enzyme assays indicated that this compound could modulate enzyme activity, providing insights into its potential therapeutic applications.
- Material Science Applications:
Mechanism of Action
The mechanism of action of 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form new compounds. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The trifluoromethoxy (-OCF₃) group in the target compound is less electron-withdrawing than trifluoromethyl (-CF₃) (e.g., in 4-Bromo-2-(trifluoromethyl)phenylacetonitrile), impacting electrophilic substitution reactivity .
- Bromine position : Moving bromine from the 3-position (target compound) to the 4-position (as in 4-Bromo-2-(trifluoromethyl)phenylacetonitrile) alters steric accessibility for coupling reactions .
Functional Group Variations :
- 3-Bromo-5-(trifluoromethoxy)benzonitrile lacks the CH₂ spacer between the benzene ring and nitrile group, reducing conformational flexibility compared to the acetonitrile derivative .
Biological Activity
3-Bromo-5-(trifluoromethoxy)phenylacetonitrile is a compound of interest in medicinal chemistry due to its unique structural features, particularly the presence of the trifluoromethoxy group. This group is known for enhancing biological activity through various mechanisms, including increased lipophilicity and improved binding affinity to biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This compound features a bromine atom and a trifluoromethoxy group attached to a phenyl ring, which influences its reactivity and interaction with biological systems.
The trifluoromethoxy group significantly impacts the compound's pharmacological properties. It enhances the electron-withdrawing capacity, which can stabilize reactive intermediates and improve interactions with various enzymes and receptors. The bromine atom may also play a role in modulating the compound's lipophilicity, affecting its absorption and distribution within biological systems.
Anticancer Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit anticancer activity. For example, studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways such as the MAPK pathway . The specific activity of this compound in cancer models remains to be fully elucidated but is expected to follow similar trends due to its structural similarities.
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in metabolic pathways. The presence of the trifluoromethoxy group has been associated with increased potency in inhibiting enzymes such as MIF (Macrophage Migration Inhibitory Factor), which is crucial in inflammatory responses and cancer progression .
Case Studies
- Inhibition of MIF Tautomerase Activity : A related study demonstrated that compounds with similar structures exhibited significant inhibition of MIF tautomerase activity, with IC50 values indicating potent activity . This suggests that this compound could possess similar inhibitory effects.
- Antitumor Activity : In cellular assays, compounds with trifluoromethyl groups have shown promising results against various cancer cell lines, indicating potential therapeutic applications for this compound in oncology .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be better understood through SAR studies. These studies indicate that:
- The introduction of electron-withdrawing groups like -CF3 enhances biological activity.
- Bromine substitution on the phenyl ring can improve binding affinity to target proteins.
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| Control Compound | 47 ± 7.2 | Positive control for MIF inhibition |
| This compound | TBD | Hypothetical based on structural analysis |
| Related Trifluoromethyl Compound | 15 ± 0.8 | Significant MIF inhibition |
Q & A
Basic: What synthetic strategies are effective for preparing 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile?
Methodological Answer:
The synthesis typically involves sequential halogenation and functional group introduction. A plausible route includes:
- Step 1: Bromination of a trifluoromethoxy-substituted benzene precursor under controlled conditions (e.g., using Br₂ with FeBr₃ as a catalyst) to introduce the bromine atom at the 3-position .
- Step 2: Cyanomethylation via nucleophilic substitution or coupling reactions. For example, reacting the brominated intermediate with potassium cyanide (KCN) in a polar aprotic solvent (e.g., DMF) under reflux .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity, as noted for structurally similar acetonitrile derivatives .
Basic: How can the structure of this compound be confirmed?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy:
- ¹H NMR: The trifluoromethoxy (-OCF₃) group shows no protons, while the acetonitrile (-CH₂CN) protons appear as a singlet near δ 3.7–4.0 ppm. Adjacent aromatic protons exhibit splitting patterns due to bromine’s electron-withdrawing effects .
- ¹³C NMR: The nitrile carbon resonates at ~115–120 ppm, and the CF₃ group appears as a quartet (¹J₃ coupling ~270 Hz) .
- IR Spectroscopy: A strong absorption band near ~2240 cm⁻¹ confirms the C≡N stretch .
- Mass Spectrometry: High-resolution MS (HRMS) provides exact mass confirmation (theoretical [M+H]⁺ = 294.96 g/mol for C₉H₅BrF₃NO) .
Advanced: How do electron-withdrawing substituents (Br, -OCF₃) influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The bromine atom and trifluoromethoxy group synergistically activate the aromatic ring for electrophilic substitution while directing reactivity:
- Suzuki-Miyaura Coupling: The bromine serves as a leaving group, enabling palladium-catalyzed coupling with boronic acids. The -OCF₃ group enhances electrophilicity at the para position, favoring regioselective bond formation .
- Nucleophilic Substitution: The nitrile group stabilizes adjacent intermediates via resonance, facilitating reactions with nucleophiles (e.g., Grignard reagents) at the benzylic position. Kinetic studies using HPLC can track substitution rates .
Advanced: What are the key challenges in isolating this compound, and how are they addressed?
Methodological Answer:
Challenges include:
- Byproduct Formation: Competing halogen exchange or over-bromination. Mitigated by optimizing reaction stoichiometry (e.g., limiting Br₂ to 1.1 equivalents) and temperature control (<50°C) .
- Purification: The compound’s sensitivity to moisture and light necessitates inert atmospheres (N₂/Ar) during chromatography. Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase achieves high purity (>98%), as validated for similar halogenated nitriles .
- Storage: Store at 0–6°C in amber vials to prevent degradation, as recommended for brominated acetonitriles .
Advanced: How can researchers assess the biological activity of this compound in vitro?
Methodological Answer:
- Enzyme Inhibition Assays: Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). The bromine and trifluoromethoxy groups may enhance binding to hydrophobic enzyme pockets .
- Cytotoxicity Profiling: Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7). A 48-hour exposure at 10–100 μM concentrations, with IC₅₀ calculations via nonlinear regression .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS. The -OCF₃ group often improves metabolic resistance compared to non-fluorinated analogs .
Advanced: What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., EGFR kinase). The trifluoromethoxy group’s electronegativity and steric bulk are critical for scoring van der Waals interactions .
- QSAR Modeling: Correlate substituent effects (Hammett σ values for -Br and -OCF₃) with bioactivity data from analogous compounds. Partial least squares (PLS) regression identifies key descriptors .
- DFT Calculations: Gaussian 16 simulations at the B3LYP/6-31G* level optimize geometry and predict NMR/IR spectra for validation against experimental data .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation of acetonitrile vapors .
- Spill Management: Neutralize with a 1:1:1 mixture of sand, sodium bicarbonate, and vermiculite. Collect residues in a sealed container for hazardous waste disposal .
- Acute Toxicity: LD₅₀ data for similar bromonitriles suggest oral toxicity (rat) >500 mg/kg. Administer first aid (e.g., eye irrigation with water for 15 minutes) upon exposure .
Advanced: How does the compound’s stability under varying pH conditions impact its applications?
Methodological Answer:
- pH-Dependent Degradation: Conduct accelerated stability studies (25–40°C, pH 1–13). LC-MS identifies degradation products (e.g., hydrolysis of the nitrile to amide or carboxylic acid). Buffered solutions (pH 6–8) maximize shelf life .
- Implications for Drug Delivery: The trifluoromethoxy group enhances lipophilicity (logP ~2.5), favoring blood-brain barrier penetration. However, acidic environments (e.g., stomach) may degrade the nitrile, necessitating enteric coatings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
